Ipatasertib

Chemoproteomics Kinase selectivity profiling Target deconvolution

Choose Ipatasertib for its uniquely validated selectivity fingerprint—only 3 of 230 kinases inhibited >70% at 1 μM—and comprehensive human ADME (34% bioavailability, 26.7 h half-life). This ATP-competitive pan-AKT inhibitor is the preferred tool for biomarker-directed studies in PIK3CA/AKT1/PTEN-altered models. Backed by 327 US patents and continuous-flow manufacturing, it ensures supply security for long-term preclinical programs.

Molecular Formula C24H32ClN5O2
Molecular Weight 458.0 g/mol
CAS No. 1489263-16-2
Cat. No. B608118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpatasertib
CAS1489263-16-2
SynonymsGDC0068;  GDC-0068;  GDC 0068;  RG7440;  RG-7440;  RG 7440;  Ipatasertib;  Ipatasertib hydrochloride, Ipatasertib HCl
Molecular FormulaC24H32ClN5O2
Molecular Weight458.0 g/mol
Structural Identifiers
SMILESCC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
InChIKeyGRZXWCHAXNAUHY-NSISKUIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ipatasertib CAS 1489263-16-2: ATP-Competitive Pan-AKT Inhibitor for Targeted Cancer Research


Ipatasertib (GDC-0068, RG7440) is an orally bioavailable, ATP-competitive small-molecule pan-AKT inhibitor developed by Genentech/Roche [1]. It targets all three AKT isoforms (AKT1, AKT2, AKT3) with IC50 values of 5 nM, 18 nM, and 8 nM respectively in cell-free assays, demonstrating approximately 620-fold selectivity for AKT1 over the closely related AGC-family kinase PKA . The compound has advanced to Phase III clinical development for breast cancer indications including triple-negative breast cancer (TNBC) and hormone receptor-positive/HER2-negative breast cancer, with 57 clinical trials initiated to date [2][3].

Why AKT Inhibitors Are Not Interchangeable: Ipatasertib Versus Capivasertib, MK-2206, and Afuresertib


AKT inhibitors are not pharmacologically interchangeable due to fundamental differences in binding mechanisms (ATP-competitive versus allosteric), kinome selectivity profiles, and metabolic pathways that directly affect clinical safety and dosing regimens [1]. Chemoproteomic profiling of five clinical AKT inhibitors (Ipatasertib, Capivasertib/AZD5363, Afuresertib/GSK2110183, GSK690693, and MK-2206) revealed that AKT1 and AKT2 were the only common targets across all compounds, with each exhibiting distinct off-target kinase binding patterns and downstream phosphoproteomic signatures [2]. These differences manifest in clinical practice through distinct maximum tolerated doses, adverse event profiles, and patient selection criteria based on genetic alterations [3].

Ipatasertib Differentiation: Head-to-Head Quantitative Evidence Against AKT Inhibitor Comparators


Ipatasertib vs. Capivasertib and MK-2206: Distinct Kinobead Target Affinity Profiles Reveal Narrower Off-Target Spectrum

In a head-to-head chemoproteomic analysis of five clinical AKT inhibitors, Ipatasertib demonstrated a more restricted target binding profile compared to its ATP-competitive counterparts. Kinobead affinity profiling in BT-474 breast cancer cells identified that Ipatasertib bound between four and 29 nM targets, a range comparable to Capivasertib but substantially narrower than MK-2206 [1]. Critically, AKT1 and AKT2 were the only two targets shared by all five inhibitors, confirming that each compound possesses a unique target engagement fingerprint with distinct off-target liabilities [1][2].

Chemoproteomics Kinase selectivity profiling Target deconvolution

Ipatasertib vs. Afuresertib: Superior Kinase Selectivity Profile with >100-Fold Window Over Non-AKT Kinases

Ipatasertib exhibits exceptional selectivity within the AGC kinase family. When screened at 1 μM against a panel of 230 protein kinases including 36 human AGC family members, Ipatasertib inhibited only three non-AKT kinases (PRKG1α, PRKG1β, and p70S6K) by more than 70% . The IC50 values for these three off-targets were 98 nM, 69 nM, and 860 nM respectively . Compared to Afuresertib (GSK2110183), which demonstrates Ki values of 0.08 nM, 2 nM, and 2.6 nM against AKT1/2/3 but with a less extensively characterized kinome-wide selectivity profile in the published literature, Ipatasertib provides a more comprehensively validated selectivity window .

Kinase selectivity AGC kinase family Off-target profiling

Ipatasertib vs. MK-2206: Defined Human PK Parameters with 34% Absolute Bioavailability and 26.7-Hour Half-Life

Ipatasertib has undergone rigorous human ADME characterization using 14C-radiolabeled microtracer methodology with accelerator mass spectrometry detection. The absolute oral bioavailability was determined to be 34.0%, with terminal elimination half-lives of 26.7 hours (oral) and 27.4 hours (intravenous) [1]. Systemic plasma clearance was 98.8 L/h and steady-state volume of distribution was 2530 L [1]. After oral administration, 88.3% of radioactivity was recovered, with 69.0% in feces and 19.3% in urine, indicating extensive absorption with hepatic metabolism via CYP3A-mediated N-dealkylation as the major clearance route [1]. In contrast, published human PK data for MK-2206 and Afuresertib remain comparatively limited, with less comprehensive absolute bioavailability and mass balance characterization in the public domain [2].

Pharmacokinetics Absolute bioavailability Human ADME

Ipatasertib Demonstrates Quantified Synergy with Chemotherapeutic Agents in Preclinical Breast Cancer Models

Ipatasertib exhibits documented synergistic activity with multiple chemotherapeutic agents in breast cancer models. In xenograft studies, the combination of Ipatasertib with a taxane (RP-56976) induced tumor regression and stasis in PC-3 prostate and MCF7-neo/HER2 breast cancer xenograft models at doses where each single agent was ineffective or produced only modest tumor growth delay . Similarly, combination with carboplatin (NSC 241240) in the OVCAR3 ovarian cancer xenograft model produced increased tumor growth inhibition . Importantly, these combinations were tolerated with less than 5% body weight loss compared to single-agent chemotherapy treatment . At the cellular level, Ipatasertib demonstrated synergy with anti-microtubule agents including vinorelbine, taxanes, and eribulin in breast cancer cell lines [1].

Combination therapy Drug synergy Breast cancer Chemosensitization

Ipatasertib vs. Capivasertib: Divergent Clinical Development Focus and Genotype-Specific Patient Selection

Ipatasertib and Capivasertib, the two most clinically advanced ATP-competitive AKT inhibitors, demonstrate divergent clinical development strategies and patient selection criteria. Ipatasertib's Phase III IPATunity130 trial (NCT03337724) specifically enrolled patients with PIK3CA/AKT1/PTEN-altered locally advanced or metastatic TNBC or HR+/HER2- breast cancer, evaluating Ipatasertib plus paclitaxel versus paclitaxel alone with progression-free survival as the primary endpoint [1][2]. In contrast, Capivasertib's Phase III CAPItello-290 trial (NCT03997123) enrolled unselected first-line TNBC patients regardless of pathway alteration status [1]. A 2024 network meta-analysis of 34 studies (6,710 patients) concluded that while Capivasertib showed efficacy and safety in solid tumors including breast cancer, Ipatasertib's development has focused more specifically on genetically defined patient populations with PI3K/AKT pathway alterations [3].

Clinical development Patient stratification Biomarker-driven therapy Phase III trials

Ipatasertib vs. Capivasertib and MK-2206: 327 US Patents Support Long-Term Research Supply and Extensive IP Protection

Ipatasertib is protected by 327 US patents and 1,473 international patents as of 2026, representing the most extensive patent portfolio among clinical-stage AKT inhibitors [1]. This comprehensive IP estate covers composition of matter, methods of use, combination therapies, manufacturing processes, and pharmaceutical formulations [1][2]. The manufacturing process has been advanced to continuous flow methodology for key intermediates, indicating industrial-scale production readiness [2]. For comparison, while Capivasertib has received FDA approval (Truqap) for specific breast cancer indications, its published patent estate is less extensively documented in public databases. MK-2206 development has been discontinued. Afuresertib remains in Phase II development with a more limited patent portfolio.

Intellectual property Patent protection Research supply chain

Optimal Research Applications for Ipatasertib Based on Quantitative Differentiation Evidence


Kinome-Wide Selectivity Studies Requiring Minimal Off-Target Confounding

Ipatasertib is the preferred AKT inhibitor for studies requiring well-validated kinome selectivity with minimal confounding off-target effects. With only 3 of 230 kinases inhibited >70% at 1 μM and >100-fold selectivity for AKT1 over the next most potently inhibited non-AKT kinase (p70S6K, IC50=860 nM), Ipatasertib provides a more controlled experimental system than less extensively profiled AKT inhibitors . Researchers conducting phosphoproteomic analyses, pathway dissection studies, or target validation experiments will benefit from the compound's well-characterized selectivity fingerprint validated through independent chemoproteomic profiling [1]. In direct head-to-head comparison, kinobead profiling confirmed that Ipatasertib and Capivasertib share only AKT1 and AKT2 as common targets, underscoring that experimental results obtained with one AKT inhibitor cannot be assumed to generalize to others [1].

Translational PK/PD Modeling and Preclinical Dose Projection Studies

Ipatasertib's extensively characterized human ADME profile makes it uniquely suitable for translational PK/PD studies and preclinical-to-clinical dose extrapolation. The compound's absolute bioavailability (34.0%), terminal half-life (26.7 hours oral, 27.4 hours IV), systemic clearance (98.8 L/h), and volume of distribution (2530 L) have been definitively established using 14C-microtracer accelerator mass spectrometry methodology . Mass balance studies demonstrating 88.3% recovery (69.0% feces, 19.3% urine) and identification of CYP3A-mediated N-dealkylation as the primary clearance pathway provide essential parameters for PBPK modeling and drug-drug interaction predictions . This comprehensive human PK dataset exceeds what is publicly available for MK-2206 and Afuresertib, enabling more reliable translational modeling [1].

Biomarker-Stratified Combination Therapy Research in Genetically Defined Cancer Models

Ipatasertib is optimally suited for research programs investigating biomarker-directed AKT inhibition in genetically defined cancer models. Clinical development has focused on patients with PIK3CA/AKT1/PTEN alterations, with Phase III trials specifically enrolling biomarker-selected populations [1]. Preclinically, Ipatasertib demonstrates efficacy in xenograft models where AKT is activated due to PTEN loss, PIK3CA mutations/amplifications, or HER2 overexpression, achieving tumor growth delay, stasis, or regression at or below 100 mg/kg daily oral dosing [2]. The compound exhibits documented synergy with taxanes, inducing tumor regression in models where single agents were ineffective, with tolerability confirmed by <5% body weight loss relative to chemotherapy alone [2]. These attributes support Ipatasertib's use in combination therapy studies with anti-microtubule agents, immune checkpoint inhibitors, or PARP inhibitors in biomarker-defined contexts .

Long-Term Research Programs Requiring Secure Supply Chain and IP-Protected Reagent Access

Ipatasertib's extensive patent portfolio (327 US patents, 1,473 international patents) provides supply chain security for multi-year research programs requiring consistent access to research-grade material from authorized sources . The compound's advancement to continuous flow manufacturing for key intermediates demonstrates industrial-scale production capability [1]. Unlike discontinued clinical candidates such as MK-2206 or less extensively patented AKT inhibitors, Ipatasertib's robust IP protection and ongoing clinical development (57 trials initiated) ensure continued availability of validated research material from reputable vendors [2]. This is particularly relevant for GLP toxicology studies, IND-enabling research, or long-term in vivo efficacy programs where consistent compound supply and batch-to-batch reproducibility are critical procurement considerations.

Technical Documentation Hub

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